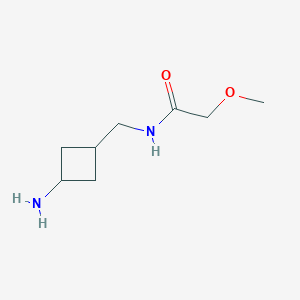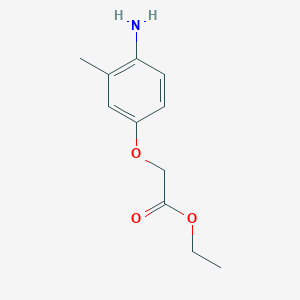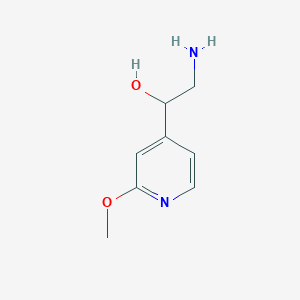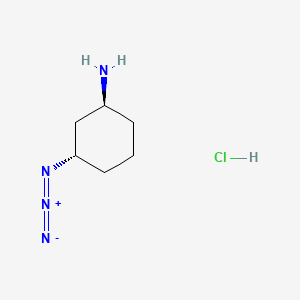
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an azido group attached to a cyclohexane ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the azido and amine groups.
Amination: The amine group is introduced via reductive amination, where the intermediate azido compound is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclohexanone oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can participate in bioorthogonal reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride involves its interaction with molecular targets through the azido and amine groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
(1S,3S)-3-aminocyclohexan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of an azido group.
(1S,3S)-Solifenacin Hydrochloride: Used in the treatment of overactive bladder, with a different pharmacological profile.
Uniqueness
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C6H13ClN4 |
|---|---|
分子量 |
176.65 g/mol |
IUPAC名 |
(1S,3S)-3-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6-;/m0./s1 |
InChIキー |
KGVWFPTZJHAMKF-GEMLJDPKSA-N |
異性体SMILES |
C1C[C@@H](C[C@H](C1)N=[N+]=[N-])N.Cl |
正規SMILES |
C1CC(CC(C1)N=[N+]=[N-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


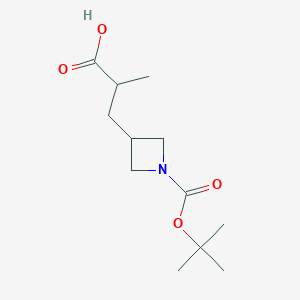
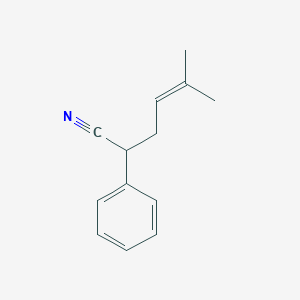

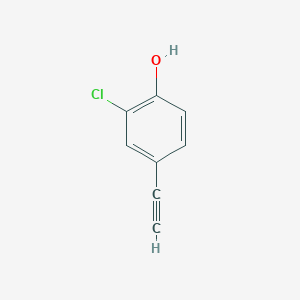
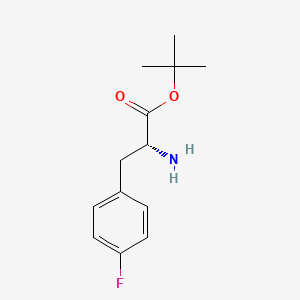
![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
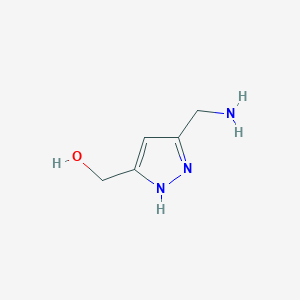
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)

